molecular formula C20H18N2O2S B6073335 N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide

N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide

Cat. No.: B6073335
M. Wt: 350.4 g/mol
InChI Key: QJNDKXNVTNBMRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide, also known as AQ-RA 741, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of quinoline-based molecules and has been shown to have various biochemical and physiological effects.

Scientific Research Applications

N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and infectious disease research. In cancer research, this compound 741 has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro and in vivo. In neuroscience, this compound 741 has been reported to have potential neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In infectious disease research, this compound 741 has been shown to have antibacterial and antifungal activity against various pathogens.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741 is not fully understood, but it has been suggested to involve the inhibition of various enzymes and signaling pathways. In cancer cells, this compound 741 has been reported to inhibit the activity of histone deacetylases (HDACs) and the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis. In Alzheimer's disease models, this compound 741 has been shown to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), leading to increased levels of acetylcholine and improved cognitive function.
Biochemical and Physiological Effects
This compound 741 has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis. In cancer cells, this compound 741 has been reported to inhibit the activity of HDACs, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes. In Alzheimer's disease models, this compound 741 has been shown to inhibit the activity of AChE and BChE, leading to increased levels of acetylcholine and improved cognitive function. In infectious disease models, this compound 741 has been reported to have antibacterial and antifungal activity against various pathogens.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741 has several advantages for use in lab experiments, including its high purity and yield, its potential applications in various scientific research fields, and its ability to inhibit enzyme activity and modulate signaling pathways. However, there are also some limitations to using this compound 741 in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741, including the investigation of its potential applications in other scientific research fields, the development of more efficient synthesis methods, and the exploration of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the potential of this compound 741 as a therapeutic agent for cancer, Alzheimer's disease, and infectious diseases.

Synthesis Methods

N-(3-acetylphenyl)-2-(2-quinolinylthio)propanamide 741 can be synthesized through a multi-step process involving the condensation of 2-chloroquinoline-3-thiol with 3-acetylphenylboronic acid, followed by the reaction with 2-bromo-1-propanol and then the deprotection of the resulting intermediate. This method has been reported to yield this compound 741 with high purity and yield, making it suitable for scientific research applications.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-quinolin-2-ylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13(23)16-7-5-8-17(12-16)21-20(24)14(2)25-19-11-10-15-6-3-4-9-18(15)22-19/h3-12,14H,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNDKXNVTNBMRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(=O)C)SC2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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